2,6-Dimethyl-6-hepten-4-YN-3-OL

Description

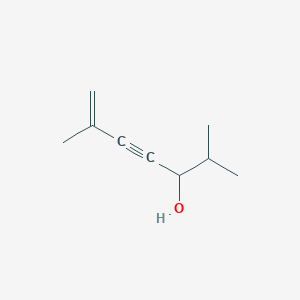

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylhept-6-en-4-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-7(2)5-6-9(10)8(3)4/h8-10H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMYHVFFFLJULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#CC(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461844 | |

| Record name | 2,6-DIMETHYL-6-HEPTEN-4-YN-3-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96850-54-3 | |

| Record name | 2,6-DIMETHYL-6-HEPTEN-4-YN-3-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,6 Dimethyl 6 Hepten 4 Yn 3 Ol

Strategic Pathways for the Formation of the Alkynol Core

Organometallic Reagent-Mediated Carbon-Carbon Bond Formation

Organometallic reagents are indispensable tools in organic synthesis for the formation of carbon-carbon bonds with high chemo- and regioselectivity. Grignard and organolithium compounds are particularly prominent in the synthesis of acetylenic alcohols.

Grignard reagents, organomagnesium halides, are powerful nucleophiles that readily add to the carbonyl group of aldehydes and ketones. In the context of synthesizing 2,6-dimethyl-6-hepten-4-yn-3-ol, a plausible approach involves the reaction of an ethynylmagnesium halide with a suitable carbonyl precursor. For instance, the reaction of ethynylmagnesium bromide with 2-methyl-2-penten-4-one would theoretically yield the target compound. brainly.com The general reaction mechanism involves the nucleophilic attack of the acetylenic carbon of the Grignard reagent on the electrophilic carbonyl carbon. Subsequent acidic workup protonates the resulting alkoxide to furnish the desired tertiary alcohol.

A related synthesis of 2,6-dimethyl-5-heptenal (B93204) utilizes a Grignard reagent formed from 2-chloro-6-methyl-5-heptene, which then reacts with a formate (B1220265) to introduce the aldehyde functionality. google.com This highlights the versatility of Grignard reagents in building the carbon skeleton of related structures.

Table 1: Hypothetical Grignard Reaction for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Product |

| Ethynylmagnesium bromide | 2-Methyl-2-penten-4-one | Tetrahydrofuran (B95107) (THF) | 0 to room temp | This compound |

This table presents a hypothetical reaction based on general principles of Grignard reactions with α,β-unsaturated ketones.

Organolithium reagents, particularly lithium acetylides, are highly reactive nucleophiles often used for the alkynylation of carbonyl compounds. nih.govorgsyn.org The synthesis of a structural isomer, 6,6-dimethyl-1-hepten-4-yn-3-ol, has been achieved by reacting a lithium acetylide with an α,β-unsaturated aldehyde. This suggests a direct and analogous pathway to this compound.

The process would involve the deprotonation of a terminal alkyne, such as propyne (B1212725), with a strong base like n-butyllithium (n-BuLi) to generate the corresponding lithium acetylide. This highly nucleophilic species would then be reacted with an appropriate α,β-unsaturated aldehyde, in this case, methacrolein (B123484), to form the desired alkynol. The reaction is typically carried out at low temperatures to control reactivity and minimize side reactions.

Table 2: Proposed Synthesis of this compound using a Lithium Acetylide

| Acetylenic Precursor | Base | Carbonyl Substrate | Solvent | Temperature (°C) | Product |

| Propyne | n-Butyllithium | Methacrolein | Tetrahydrofuran (THF) | -78 to 0 | This compound |

This table outlines a proposed synthetic route based on the known reactivity of lithium acetylides with α,β-unsaturated aldehydes.

Condensation and Addition Reactions Involving Unsaturated Substrates

The formation of the alkynol core can also be achieved through condensation and addition reactions where the carbon framework is assembled by joining unsaturated precursors.

The Favorskii reaction provides a classic method for the synthesis of acetylenic alcohols. rsc.org It involves the reaction of a terminal alkyne with a ketone or aldehyde in the presence of a base, such as potassium hydroxide. This method could potentially be adapted for the synthesis of this compound by reacting propyne with 2-methyl-2-penten-4-one. However, the basic conditions of the Favorskii reaction can sometimes lead to side reactions, such as isomerization of the double bond.

The reaction of metal acetylides with α,β-unsaturated aldehydes is a powerful strategy for the synthesis of enynols. As mentioned previously, the synthesis of 6,6-dimethyl-1-hepten-4-yn-3-ol involves the addition of a lithium acetylide to acrolein. By analogy, the reaction of a suitable acetylide with methacrolein is a highly plausible route to this compound.

The key step is the 1,2-addition of the organometallic reagent to the carbonyl group of the α,β-unsaturated aldehyde. The selectivity of 1,2- versus 1,4-addition (conjugate addition) is a critical factor and can often be controlled by the choice of the metal counterion, solvent, and reaction temperature. Hard nucleophiles, such as organolithium and Grignard reagents, generally favor 1,2-addition to α,β-unsaturated aldehydes, leading to the desired alkynol.

Table 3: Comparison of Carbonyl Substrates for Alkynol Synthesis

| Carbonyl Substrate | Corresponding Alkynol Product with an Ethynyl Nucleophile | Key Structural Feature |

| Acrolein | 1-Penten-4-yn-3-ol | Unsubstituted vinyl group |

| Methacrolein | 2-Methyl-1-penten-4-yn-3-ol | Methyl-substituted vinyl group |

Regioselective and Stereoselective Aspects in Synthesis

The precise three-dimensional arrangement of atoms in a molecule can dramatically influence its properties and reactivity. In the synthesis of this compound, achieving control over the position and orientation of the hydroxyl and alkynyl groups is of paramount importance.

Control of Functional Group Positioning during Alkynol Formation

The fundamental strategy for constructing the carbon skeleton of this compound with the correct placement of the hydroxyl and alkyne functionalities typically involves the nucleophilic addition of an organometallic alkyne reagent to an appropriate aldehyde. This approach ensures the formation of the C-C bond between the carbonyl carbon and the terminal carbon of the alkyne, directly yielding the propargyl alcohol moiety.

A plausible and regioselective route involves the reaction of a metallated derivative of 3-methyl-1-butyne (B31179) with isobutyraldehyde. The Grignard reaction, for instance, would utilize 3-methyl-1-butynylmagnesium bromide as the nucleophile. The reaction proceeds as follows:

Formation of the Grignard Reagent: 3-methyl-1-butyne is deprotonated by a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alkynyl Grignard reagent.

Nucleophilic Addition: The prepared 3-methyl-1-butynylmagnesium bromide then attacks the electrophilic carbonyl carbon of isobutyraldehyde.

Work-up: An acidic work-up protonates the resulting alkoxide to yield the final product, this compound.

This method ensures the desired regiochemistry, with the hydroxyl group at position 3 and the alkyne at position 4 of the heptene (B3026448) chain.

Strategies for Enantioselective and Diastereoselective Synthesis

The synthesis of specific stereoisomers of this compound requires the use of chiral catalysts or auxiliaries to control the formation of the new stereocenter at the carbinol carbon. The enantioselective addition of terminal alkynes to aldehydes is a well-established field, with several catalytic systems available to achieve high levels of stereocontrol. researchgate.netacs.org

Optically active propargylic alcohols are valuable synthetic intermediates, and their preparation through the asymmetric addition of terminal alkynes to aldehydes is a highly effective method. researchgate.net Various chiral ligands in combination with metal salts have been shown to catalyze this transformation with high enantioselectivity. acs.org

For the synthesis of enantiomerically enriched this compound, a chiral catalyst would be employed to direct the approach of the alkynyl nucleophile to one face of the prochiral aldehyde. Some of the most successful catalytic systems for the enantioselective alkynylation of aldehydes include:

Zinc-based catalysts: The use of dialkylzinc reagents in the presence of chiral amino alcohols, such as N-methylephedrine, has proven effective for the enantioselective addition of alkynes to aldehydes. organic-chemistry.org The catalyst system, often involving Zn(OTf)₂, can tolerate trace amounts of water and still provide high yields and enantioselectivities. organic-chemistry.org

Indium-based catalysts: Indium(III) salts in combination with chiral ligands like BINOL can catalyze the asymmetric alkynylation of a broad range of aldehydes with high enantioselectivity. organic-chemistry.org These catalysts are thought to act bifunctionally, activating both the alkyne and the aldehyde. organic-chemistry.org

Chromium-based catalysts: Chiral chromium complexes, such as tethered bis(8-quinolinato) chromium catalysts, have been developed for the asymmetric alkynylation of aldehydes with haloalkynes, achieving good yields and high enantiomeric excesses. acs.org

| Catalyst System | Chiral Ligand/Auxiliary | Potential Advantages | Relevant Findings |

|---|---|---|---|

| Zinc(II) Triflate (Zn(OTf)₂) | (+)-N-Methylephedrine | Commercially available and inexpensive ligand; tolerant to air and moisture. organic-chemistry.org | Effective for additions of terminal acetylenes to aldehydes, yielding high enantioselectivities. organic-chemistry.org |

| Indium(III) Bromide (InBr₃) | BINOL | Broad substrate scope and high enantioselectivity due to bifunctional activation. organic-chemistry.org | Promotes alkynylation of various aldehydes. organic-chemistry.org |

| Rhodium(III) Complex | Chiral-at-metal Lewis acid | High yields and excellent enantiomeric excess for aromatic aldehydes. acs.org | Represents a newer class of catalysts for this transformation. acs.org |

| Tethered Bis(8-quinolinato) Chromium Complex | - | Effective for reactions with 1-haloalkynes. acs.org | Provides good yields and enantioselectivities. acs.org |

Diastereoselective synthesis would be relevant if an additional stereocenter were present in the molecule. In the case of this compound, diastereoselectivity would come into play if a chiral aldehyde or a chiral alkynyl nucleophile were used, leading to the formation of diastereomers. The choice of catalyst and reaction conditions can influence the ratio of the resulting diastereomers.

Process Optimization and Scale-Up Considerations in Academic Synthesis

Moving from a small-scale reaction to a larger, preparative scale for research purposes requires careful optimization of the reaction conditions to ensure efficiency, safety, and purity of the final product.

Reaction Condition Parameterization (Temperature, Solvent Systems)

The choice of solvent and the control of temperature are critical parameters in the synthesis of this compound, particularly when using Grignard reagents.

Solvent Systems: The solvent plays a crucial role in stabilizing the Grignard reagent and influencing its reactivity. rsc.org

Ethers: Diethyl ether and tetrahydrofuran (THF) are the most common solvents for Grignar reactions due to their ability to solvate the magnesium center, forming soluble complexes. numberanalytics.com 2-Methyltetrahydrofuran (2-MeTHF) is emerging as a greener alternative to THF and diethyl ether, sometimes offering superior performance, such as suppressing Wurtz coupling side reactions. rsc.org

Toluene (B28343): While not a primary solvent for Grignard reagent formation, toluene can be used, especially in reactions requiring higher temperatures. numberanalytics.com

Temperature: Temperature control is essential for managing the exothermic nature of the Grignard addition and minimizing side reactions. numberanalytics.com

Initiation: The formation of the Grignard reagent can sometimes be sluggish and may require gentle heating to initiate.

Addition: The addition of the aldehyde to the Grignard reagent is typically carried out at low temperatures (e.g., 0 °C to -78 °C) to control the reaction rate and prevent side reactions such as enolization of the aldehyde or self-condensation. numberanalytics.com Lower temperatures are often crucial for achieving high selectivity in enantioselective reactions. nih.gov

| Parameter | Effect on Reaction | Optimization Considerations |

|---|---|---|

| Temperature | Affects reaction rate, selectivity, and yield. Lower temperatures generally favor higher selectivity. numberanalytics.com | Balancing reaction rate with the prevention of side reactions. Cryogenic temperatures may be needed for high enantioselectivity. nih.gov |

| Solvent | Stabilizes the Grignard reagent and influences its reactivity. rsc.org | Choice between traditional ethers (diethyl ether, THF) and greener alternatives like 2-MeTHF. rsc.org Co-solvents may be used to modify reactivity. |

Catalyst Systems and Their Influence on Reaction Efficiency

In the context of enantioselective synthesis, the choice of catalyst system is the most critical factor influencing reaction efficiency and stereochemical outcome. The catalyst's role is to create a chiral environment that favors the formation of one enantiomer over the other.

The efficiency of these catalysts is typically evaluated based on:

Turnover Number (TON): The number of moles of product formed per mole of catalyst, indicating the catalyst's lifetime and activity.

Turnover Frequency (TOF): The TON per unit time, reflecting the speed of the catalyst.

Enantiomeric Excess (ee): A measure of the purity of the desired enantiomer.

For academic-scale synthesis, catalyst loading is often in the range of 1-10 mol%. Lowering the catalyst loading while maintaining high yield and enantioselectivity is a key goal of process optimization.

Isolation and Purification Techniques for Research-Grade Material

After the reaction is complete, a series of work-up and purification steps are necessary to isolate the this compound in high purity.

Quenching: The reaction is carefully quenched, typically by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or a dilute acid, to protonate the alkoxide and neutralize any remaining Grignard reagent.

Extraction: The aqueous and organic layers are separated, and the aqueous layer is typically extracted several times with an organic solvent (e.g., diethyl ether, ethyl acetate) to recover all of the product.

Washing and Drying: The combined organic extracts are washed with brine to remove residual water and then dried over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

Purification: The crude product is then purified to obtain research-grade material. Common techniques for the purification of propargyl alcohols include:

Column Chromatography: This is the most common method for purifying research-scale quantities of organic compounds. A silica (B1680970) gel column is typically used with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) as the eluent.

Distillation: If the compound is thermally stable and has a suitable boiling point, vacuum distillation can be an effective method for purification, especially on a larger scale. google.com

Crystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

The purity of the final product is typically assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC), especially when dealing with chiral compounds.

Elucidation of Chemical Reactivity and Mechanistic Investigations of 2,6 Dimethyl 6 Hepten 4 Yn 3 Ol

Reactivity Profiling of the Hydroxyl Functional Group

The tertiary hydroxyl group in 2,6-dimethyl-6-hepten-4-yn-3-ol is a key site for chemical modification, though its reactivity is significantly influenced by steric hindrance.

Transformations via Oxidation and Reduction Reactions

Oxidation: Tertiary alcohols, such as the one present in this compound, are generally resistant to oxidation under standard conditions. libretexts.org This is because the carbon atom bearing the hydroxyl group lacks a hydrogen atom, which is necessary for the typical oxidation mechanism that forms a carbonyl group. libretexts.org However, under forcing conditions or with specific reagents, oxidative cleavage of carbon-carbon bonds can occur. For propargylic alcohols, selective oxidation to the corresponding α,β-unsaturated ketones can be achieved using reagents like manganese dioxide (MnO₂). acs.orgmychemblog.comyoutube.com This reaction proceeds under mild, neutral conditions and is highly selective for allylic and propargylic alcohols. acs.orgmychemblog.com

| Oxidizing Agent | Product | Reaction Conditions | Notes |

| Manganese Dioxide (MnO₂) | 2,6-Dimethyl-6-hepten-4-yn-3-one | Heterogeneous, neutral conditions in solvents like dichloromethane. mychemblog.com | Selective for the propargylic alcohol, leaving the alkene and alkyne intact. acs.orgmychemblog.com |

| Potassium Dichromate (K₂Cr₂O₇) | No reaction (under mild conditions) | Acidic conditions | Tertiary alcohols are resistant to oxidation with common chromate (B82759) reagents. libretexts.org |

Reduction: The hydroxyl group of an alcohol is generally not reducible. However, it can be transformed into a good leaving group, such as a tosylate, which can then be displaced by a hydride source like lithium aluminum hydride (LiAlH₄) in a nucleophilic substitution reaction, effectively reducing the alcohol to an alkane. libretexts.org This two-step process would convert this compound into 2,6-dimethyl-6-hepten-4-yne.

| Reaction Sequence | Intermediate | Final Product | Reagents |

| Tosylation followed by Reduction | 2,6-Dimethyl-6-hepten-4-yn-3-yl tosylate | 2,6-Dimethyl-6-hepten-4-yne | 1. p-Toluenesulfonyl chloride (TsCl), pyridine (B92270). 2. Lithium aluminum hydride (LiAlH₄). libretexts.org |

Esterification and Etherification Reactions

Esterification: The esterification of tertiary alcohols is notoriously difficult due to steric hindrance, which impedes the approach of the carboxylic acid. quora.comresearchgate.net Direct acid-catalyzed esterification (Fischer esterification) is often inefficient and can lead to elimination products, especially with tertiary alcohols that can form stable carbocations. stackexchange.com Alternative methods, such as using a cation exchange resin in a non-aqueous system, have been developed for the esterification of tertiary alcohols. google.com Another approach involves the reaction of the alcohol with a more reactive acylating agent, like an acid chloride or anhydride, in the presence of a non-nucleophilic base.

| Esterification Method | Reagents | Product | Key Considerations |

| Acid Chloride/Anhydride | Acyl chloride (e.g., Acetyl chloride), pyridine | 2,6-Dimethyl-6-hepten-4-yn-3-yl acetate | The use of a non-nucleophilic base like pyridine is crucial to prevent side reactions. |

| Cation Exchange Resin | Carboxylic acid, sulfonic acid cation exchange resin | Corresponding ester | Reaction is carried out in a non-aqueous system to favor ester formation. google.com |

Etherification: Similar to esterification, the etherification of tertiary alcohols is challenging. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally not feasible for tertiary alcohols due to the strong basicity of the tertiary alkoxide favoring elimination. rsc.org However, the etherification of propargylic alcohols can be achieved under specific catalytic conditions. For instance, cationic ruthenium allenylidene complexes and various Lewis acids like scandium(III) or lanthanum(III) triflate have been shown to catalyze the etherification of propargylic alcohols with primary and secondary alcohols. umsl.edunih.gov Copper-catalyzed enantioselective propargylic etherification has also been reported, offering a route to chiral propargylic ethers. acs.org

| Catalyst System | Nucleophile | Product | Reaction Conditions |

| Cationic Ruthenium Allenylidene Complex | Primary or secondary alcohol | Corresponding propargyl ether | High temperature (e.g., 100 °C). umsl.edu |

| Sc(OTf)₃ or La(OTf)₃ | Alcohol or thiol | Corresponding propargyl ether or sulfide | Mild conditions, can be performed in MeNO₂-H₂O. nih.gov |

| FeCl₃ | Alcohols, thiols, amides | Corresponding propargyl ether, sulfide, or amide | Mild conditions, high yields, and regioselectivity. organic-chemistry.org |

Nucleophilic Substitution Reactions of the Hydroxyl Moiety in Derivatization

The hydroxyl group of an alcohol is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group, typically by protonation in the presence of a strong acid or by conversion to a sulfonate ester (e.g., tosylate, mesylate) or a halide. msu.edu For tertiary alcohols, SN1 reactions are favored due to the formation of a stable tertiary carbocation. libretexts.org

The propargylic nature of the alcohol in this compound makes it particularly susceptible to nucleophilic substitution, often proceeding through a stabilized propargyl cation intermediate. A variety of catalysts, including gold(III), iron(III), and gallium(III) salts, have been shown to effectively catalyze the nucleophilic substitution of propargylic alcohols with a wide range of nucleophiles, including carbon, oxygen, sulfur, and nitrogen nucleophiles. organic-chemistry.orgacs.orgarkat-usa.org These reactions often proceed under mild conditions with high regioselectivity. organic-chemistry.org

| Catalyst | Nucleophile | Product Type | Advantages |

| FeCl₃ | Allyl silanes, alcohols, arenes, thiols, amides | C-, O-, S-, and N-propargylated products | Inexpensive, commercially available, high yields, and regioselectivity. organic-chemistry.org |

| AuCl₃ | Alcohols, thiols, carbon nucleophiles | Propargyl ethers, sulfides, and C-substituted alkynes | Very mild conditions (room temperature). acs.org |

| Ga(OTf)₃ | Indoles, phenols, furans | C-propargylated heterocycles and phenols | Rapid reactions, often complete within minutes. arkat-usa.org |

Transformations of the Unsaturated Hydrocarbon Moieties

The alkene and alkyne units in this compound are sites of unsaturation that readily undergo addition and cycloaddition reactions.

Reactivity of the Alkyne Unit: Addition and Cycloaddition Reactions

The internal alkyne in this compound is a versatile functional group.

Addition Reactions: The alkyne can undergo various addition reactions. For example, hydrohalogenation (addition of HX) would be expected to proceed via a vinyl cation intermediate, with the halogen adding to the more substituted carbon of the alkyne. masterorganicchemistry.comwikipedia.org The reaction can add one or two equivalents of HX. youtube.comkhanacademy.org

Cycloaddition Reactions: As an enyne, this compound is a prime candidate for intramolecular cycloaddition reactions. The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a powerful method for the synthesis of cyclopentenones. wikipedia.orgnrochemistry.com In the case of this compound, an intramolecular Pauson-Khand reaction would lead to a bicyclic cyclopentenone structure. The regioselectivity of the reaction is often high, with the larger substituent on the alkyne ending up adjacent to the newly formed carbonyl group. nrochemistry.com

| Reaction Type | Reagents | Expected Product | Mechanism |

| Hydrohalogenation | HX (e.g., HBr, HCl) | Halogenated alkene or dihaloalkane | Electrophilic addition via a vinyl cation. wikipedia.org |

| Pauson-Khand Reaction | Co₂(CO)₈, CO | Bicyclic α,β-cyclopentenone | [2+2+1] cycloaddition. wikipedia.orgacs.orgacs.org |

Reactivity of the Alkene Unit: Electrophilic and Radical Additions

The terminal, disubstituted alkene provides another site for reactivity.

Electrophilic Additions: The alkene can undergo electrophilic addition reactions, such as hydrohalogenation. According to Markovnikov's rule, the hydrogen atom will add to the carbon with more hydrogen substituents (in this case, the terminal CH₂), and the halogen will add to the more substituted carbon. wikipedia.org

Radical Additions: Radical additions to alkenes and alkynes are also well-established reactions. acs.orgyoutube.comyoutube.com For instance, the addition of HBr in the presence of peroxides proceeds via an anti-Markovnikov mechanism, where the bromine atom adds to the less substituted carbon of the double bond. wikipedia.org Radical additions to enynes can be complex, with the possibility of addition to either the alkene or the alkyne, or even cascade cyclizations. acs.orgrsc.orgacs.org The regioselectivity is influenced by the stability of the resulting radical intermediates.

| Reaction Type | Reagents | Expected Product (on Alkene) | Regioselectivity |

| Electrophilic Hydrohalogenation | HX (e.g., HBr, HCl) | 3-Halo-2,6-dimethyl-6-hepten-4-yn-3-ol | Markovnikov |

| Radical Hydrobromination | HBr, Peroxides (ROOR) | 2-Bromo-2,6-dimethyl-6-hepten-4-yn-3-ol | Anti-Markovnikov |

Interplay between Conjugated Ene-yne Systems and Reactive Sites

The chemical persona of this compound is dominated by the electronic interactions between its three key functional groups: the hydroxyl (-OH) group, the alkyne (-C≡C-), and the alkene (-C=C-). The alkene and alkyne moieties are in conjugation, meaning their π-systems are linked, allowing for delocalization of electron density across this ene-yne system. This conjugation influences the reactivity of both the double and triple bonds.

Halogenation Chemistry and Stereo-outcome Analysis

The halogenation of this compound is expected to proceed via two main pathways: substitution of the hydroxyl group and addition to the unsaturated carbon-carbon bonds. The specific reagents used will determine the course of the reaction and the stereochemistry of the products.

While specific experimental data for the halogenation of this compound is scarce, the expected outcomes can be predicted based on the known reactivity of similar substrates.

Boron Trichloride (B1173362) (BCl₃): Boron trichloride is a strong Lewis acid that can react with alcohols. It is likely to activate the hydroxyl group, facilitating its substitution. In the context of an ene-yne system, BCl₃ could also mediate the addition of chlorine to the alkyne or alkene, though its primary role is often as a Lewis acid catalyst or for ether cleavage. The reaction with the alcohol would likely proceed to form a borate (B1201080) ester intermediate, which could then be converted to the corresponding alkyl chloride.

Phosphorus Tribromide (PBr₃): The reaction of alcohols with phosphorus tribromide is a classic method for converting them into alkyl bromides. This reaction typically proceeds via an Sₙ2 mechanism, which involves the formation of a good leaving group (a phosphorous ester) followed by a backside attack by the bromide ion. This results in an inversion of stereochemistry at the chiral center (C-3). Given the secondary nature of the alcohol in this compound, this reaction is expected to be efficient.

Thionyl Chloride (SOCl₂): Similar to PBr₃, thionyl chloride is used to convert alcohols to alkyl chlorides. The reaction mechanism can vary depending on the conditions. In the absence of a base like pyridine, it can proceed through an Sₙi (internal nucleophilic substitution) mechanism, leading to retention of stereochemistry. However, in the presence of pyridine, the mechanism shifts to Sₙ2, resulting in an inversion of configuration at the chiral carbon.

The following table summarizes the expected major products from the reaction of this compound with these halogenating agents, focusing on the substitution of the hydroxyl group.

| Halogenating Agent | Expected Major Product at C-3 | Expected Stereochemistry at C-3 |

| Boron Trichloride (BCl₃) | 3-chloro-2,6-dimethyl-6-hepten-4-yne | Mixture/Dependent on conditions |

| Phosphorus Tribromide (PBr₃) | 3-bromo-2,6-dimethyl-6-hepten-4-yne | Inversion |

| Thionyl Chloride (SOCl₂) | 3-chloro-2,6-dimethyl-6-hepten-4-yne | Retention (without pyridine), Inversion (with pyridine) |

The mechanisms of halogenation for this compound can be categorized into substitution at the alcohol and addition at the unsaturated bonds.

Substitution at the Alcohol (C-3): As detailed above, the reaction with PBr₃ and SOCl₂ (in the presence of pyridine) is expected to follow an Sₙ2 pathway. The alcohol's oxygen atom attacks the electrophilic phosphorus or sulfur atom of the reagent, forming a good leaving group. A halide ion then acts as a nucleophile, attacking the carbon atom bonded to the oxygen from the opposite side, leading to the displacement of the leaving group and inversion of the stereocenter.

Addition to the Ene-yne System: Electrophilic addition of halogens (e.g., Br₂ or Cl₂) to the ene-yne system would likely proceed via the formation of a cyclic halonium ion intermediate at either the double or triple bond. The regioselectivity would be dictated by the relative stability of the resulting carbocation-like intermediates, with the more substituted carbon being the preferred site of initial attack. The subsequent nucleophilic attack by the halide ion would occur from the anti-face, leading to a trans-dihalogenated product. The reactivity of the alkene versus the alkyne towards electrophilic addition can be complex and depends on the specific reaction conditions. Generally, alkenes are more reactive than alkynes towards electrophilic addition.

Due to the lack of specific experimental studies on this compound, this analysis is based on established principles of organic chemistry. Further empirical research would be necessary to fully elucidate the specific reactivity and stereo-outcomes for this compound.

Strategic Applications of 2,6 Dimethyl 6 Hepten 4 Yn 3 Ol As a Versatile Synthetic Building Block

Utilization in the Synthesis of Complex Organic Molecules

The structural features of 2,6-Dimethyl-6-hepten-4-yn-3-ol make it an ideal starting material for constructing intricate molecular architectures.

While direct and extensive examples of this compound being a precursor for a wide variety of natural product scaffolds are not broadly detailed in the available literature, its structural motifs are present in various natural products. The enyne functionality is a key feature in numerous biologically active compounds. The allylic alcohol portion of the molecule allows for various transformations, such as oxidation, reduction, and substitution reactions, which are fundamental in the synthesis of complex natural products.

The integration of this compound into polyketide and terpenoid biosynthesis pathways is an area of specialized research. Polyketide synthases (PKSs) are enzymes that produce a diverse array of natural products. In some fungal systems, a PKS-like protein can collaborate with an iterative non-reducing PKS to produce key intermediates. nih.gov For instance, the collaboration between the PKS-like protein TerB and the iterative non-reducing PKS TerA results in the production of 6-hydroxymellein, a crucial intermediate in the biosynthesis of various fungal natural products. nih.gov This demonstrates the potential for engineered biosynthesis pathways to utilize precursors with structural similarities to this compound. The structural elements of 2,6-dimethyl-5-hepten-1-ol, a related terpenoid, are found in various natural sources and it is recognized as a metabolite. nih.gov

Intermediate in Pharmaceutical and Specialty Chemical Syntheses

The most significant and well-documented application of this compound is its role as a key intermediate in the production of high-value chemicals, particularly in the pharmaceutical industry.

This compound, also referred to as 6,6-dimethyl-1-hepten-4-yn-3-ol in some literature, is a critical precursor in the synthesis of the antifungal agent Terbinafine. d-nb.infojustia.comgoogle.comnih.gov Terbinafine is an allylamine (B125299) antifungal that works by inhibiting squalene (B77637) epoxidase, an enzyme essential for the synthesis of ergosterol, a major component of fungal cell walls. justia.comnih.govnih.gov The synthesis of Terbinafine involves the coupling of a substituted allylamine with a side chain derived from this compound. justia.comgoogle.com

A multi-step batch-flow hybrid process has been developed for a more efficient and safer synthesis of this key enynol intermediate for Terbinafine production. d-nb.info This process involves consecutive organometallic steps and avoids the use of toxic reagents like acrolein, which was used in earlier industrial syntheses. d-nb.infogoogle.com

The conversion of the hydroxyl group in this compound to a halogen is a crucial step in the synthesis of Terbinafine precursors. This transformation activates the molecule for subsequent nucleophilic substitution reactions.

1-Bromo-6,6-dimethyl-2-hepten-4-yne (B1147359): This brominated intermediate can be synthesized from 6,6-dimethyl-hept-1-en-4-yn-3-ol by reacting it with hydrobromic acid and phosphorus tribromide. prepchem.com This reaction typically yields a mixture of trans- and cis-isomers. justia.comprepchem.com This intermediate is then reacted with N-methyl-1-naphthylmethylamine to produce Terbinafine. justia.com

1-Chloro-6,6-dimethyl-2-hepten-4-yne (B17981): The synthesis of this chlorinated alkyne is a key step in many modern Terbinafine production processes. justia.comchemicalbook.comgoogle.com One method involves the reaction of 6,6-dimethyl-1-heptene-4-yne-3-ol with a chlorinating agent. google.comgoogle.com Another approach utilizes boron trichloride (B1173362) to achieve a high stereoselectivity, favoring the desired E-isomer. chemicalbook.com The resulting 1-chloro-6,6-dimethyl-2-hepten-4-yne is then coupled with N-methyl-1-naphthylmethyl amine to yield Terbinafine. justia.com

Table 1: Synthesis of Halogenated Alkynes from this compound

| Product | Starting Material | Reagents | Key Features |

| 1-Bromo-6,6-dimethyl-2-hepten-4-yne | 6,6-dimethyl-hept-1-en-4-yn-3-ol | 48% HBr, PBr₃ | Produces a 3:1 mixture of trans- and cis-isomers. prepchem.com |

| 1-Chloro-6,6-dimethyl-2-hepten-4-yne | 6,6-dimethyl-1-heptene-4-yne-3-ol | Chlorinating agent (e.g., SOCl₂, PCl₃) | Common industrial route. google.comgoogle.com |

| (E)-1-Chloro-6,6-dimethyl-2-hepten-4-yne | 6,6-dimethyl-1-heptene-4-yne-3-ol | Boron trichloride | High stereoselectivity (9:1 E:Z ratio). chemicalbook.com |

The stereochemistry of the double bond in the hepten-4-yne side chain is critical for the biological activity of Terbinafine. The trans-isomer (E-isomer) is the active form of the drug. justia.com Therefore, controlling the stereochemical outcome of the reactions involving this compound is of paramount importance.

The synthesis of 1-bromo-6,6-dimethyl-2-hepten-4-yne often results in a mixture of E and Z isomers, which may require separation. justia.comprepchem.com However, methods have been developed to improve the stereoselectivity. For the synthesis of 1-chloro-6,6-dimethyl-2-hepten-4-yne, the use of boron trichloride in n-hexane has been shown to produce the desired (E)-isomer with high stereoselectivity (a 9:1 E:Z ratio). chemicalbook.com Another patented method describes a process to produce (E)-1-chloro-6,6-dimethyl-2-heptene-4-alkyne with high purity and yield, which is suitable for industrial production. google.com Achieving high stereoselectivity in these early steps simplifies the purification of the final active pharmaceutical ingredient, Terbinafine. google.com

Lack of Sufficient Data for "this compound" in Advanced Synthesis Applications

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of detailed, publicly available research on the specific applications of the chemical compound This compound as a versatile synthetic building block in the design of novel chemical entities and in diversity-oriented or combinatorial synthesis.

While general information regarding the chemical properties and commercial availability of this compound and its isomers can be found, in-depth studies detailing its reactivity, strategic applications in complex molecule synthesis, or its incorporation into chemical libraries for drug discovery and other purposes are not present in the surveyed resources.

The planned article, "," was structured to elaborate on the following key areas:

Spectroscopic Characterization and Structural Analysis of 2,6 Dimethyl 6 Hepten 4 Yn 3 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2,6-Dimethyl-6-hepten-4-yn-3-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

While a complete experimental NMR dataset for this compound is not publicly available, expected chemical shifts can be predicted based on the analysis of similar structures and known substituent effects.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the different types of protons in the molecule. The hydroxyl (-OH) proton would likely appear as a broad singlet, its chemical shift being concentration and solvent dependent. The proton on the carbon bearing the hydroxyl group (H-3) would be expected in the range of 3.5-4.5 ppm. The vinylic protons on the double bond would resonate further downfield, and the methyl protons would appear as distinct singlets or doublets in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon atoms of the alkyne (C-4 and C-5) would have characteristic chemical shifts in the range of 65-90 ppm. The carbon attached to the hydroxyl group (C-3) would be deshielded and appear between 50 and 80 ppm. openstax.org The olefinic carbons (C-6 and C-7) would resonate in the 100-150 ppm region.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (from DEPT) |

| C1 | ~23 | CH₃ |

| C2 | ~30 | CH |

| C3 | ~65 | CH |

| C4 | ~85 | C |

| C5 | ~80 | C |

| C6 | ~125 | C |

| C7 | ~118 | CH₂ |

| C8 (on C2) | ~22 | CH₃ |

| C9 (on C6) | ~25 | CH₃ |

Note: These are predicted values and may differ from experimental results.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for instance, between the proton at C-3 and the proton at C-2. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. The most informative experiment for this structure would likely be HMBC (Heteronuclear Multiple Bond Correlation) , which shows correlations between protons and carbons over two to three bonds, helping to piece together the entire molecular puzzle by connecting the different functional group fragments.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, broad band in the region of 3600-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol, with the broadening resulting from hydrogen bonding. openstax.orgorgchemboulder.comlibretexts.org A sharp, weak to medium band around 2260-2100 cm⁻¹ would correspond to the C≡C stretching vibration of the internal alkyne. The C=C stretching vibration of the alkene would appear in the 1680-1640 cm⁻¹ region. Additionally, a strong C-O stretching band for the secondary alcohol would be expected between 1260-1050 cm⁻¹. orgchemboulder.comspectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡C and C=C stretching vibrations, which are sometimes weak in the IR spectrum, often give rise to strong signals in the Raman spectrum due to the change in polarizability of the molecule during these vibrations. This makes Raman spectroscopy particularly useful for confirming the presence of the alkyne and alkene functionalities.

Interactive Data Table: Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Alcohol | O-H stretch | 3600-3200 (broad, strong) | Weak |

| Alkyne | C≡C stretch | 2260-2100 (weak to medium) | Strong |

| Alkene | C=C stretch | 1680-1640 (variable) | Medium to strong |

| Alcohol | C-O stretch | 1260-1050 (strong) | Weak |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions.

For this compound (C₉H₁₄O), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 138. However, in electron ionization (EI) mass spectrometry, the molecular ion of alcohols can be weak or absent. libretexts.org

The fragmentation pattern would be highly informative. Two primary fragmentation pathways are anticipated for alcohols: alpha-cleavage and dehydration. libretexts.orgopenochem.orgwhitman.edu

Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. For this compound, cleavage between C3 and C4 would lead to a resonance-stabilized fragment.

Dehydration: The loss of a water molecule (18 atomic mass units) is a common fragmentation pathway for alcohols, which would result in a peak at m/z 120 (M-18). libretexts.orgopenochem.org

Further fragmentation of the alkyne and alkene moieties would lead to a complex but interpretable pattern of daughter ions, providing additional structural confirmation.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. wikipedia.orgnih.gov

For this compound, which has a chiral center at C-3, X-ray crystallography could be used to determine its absolute configuration if a suitable single crystal can be grown. Propargylic alcohols, such as the target compound, can sometimes be challenging to crystallize directly. However, the formation of crystalline complex compounds with other molecules, such as tertiary diamines, has been shown to be a viable strategy for obtaining crystals suitable for X-ray diffraction analysis. google.com

A successful crystallographic analysis would yield a detailed molecular model, often represented as a ball-and-stick diagram, visually confirming the connectivity of the atoms and their spatial arrangement. researchgate.net This would unambiguously establish the R or S configuration at the C-3 stereocenter and reveal the preferred conformation of the molecule in the solid state. This level of structural detail is crucial for understanding its chemical reactivity and potential biological activity.

Theoretical and Computational Chemistry Approaches to 2,6 Dimethyl 6 Hepten 4 Yn 3 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For 2,6-Dimethyl-6-hepten-4-yn-3-ol, these calculations would typically involve geometry optimization followed by the determination of various molecular properties.

The electronic properties are fundamentally governed by the distribution of electrons within the molecule. Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index points to a greater susceptibility to nucleophilic attack. While specific published data for this compound is scarce, a hypothetical set of calculated values based on similar structures is presented in the table below.

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound

| Descriptor | Symbol | Hypothetical Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -8.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 |

| HOMO-LUMO Energy Gap | ΔE | 7.3 |

| Electronegativity | χ | 4.85 |

| Chemical Hardness | η | 3.65 |

| Global Electrophilicity Index | ω | 3.22 |

These values are illustrative and would require specific DFT calculations for verification.

Natural Bond Orbital (NBO) analysis is another powerful tool that would provide insights into the delocalization of electron density and the nature of bonding within the molecule. This analysis can quantify hyperconjugative interactions, which contribute to molecular stability.

Molecular Modeling and Conformational Landscape Analysis

The three-dimensional structure of this compound is not rigid due to the presence of several single bonds allowing for rotational freedom. Molecular modeling techniques are employed to explore the conformational landscape and identify the most stable conformers.

Conformational analysis involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation. This process generates a potential energy surface, where the minima correspond to stable conformers. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution.

For this compound, key rotations would occur around the C-C single bonds adjacent to the hydroxyl group and the alkyne moiety. The presence of the bulky tert-butyl-like group at one end and the isopropenyl group at the other will create steric hindrances that significantly influence the preferred conformations. The most stable conformer would likely adopt a geometry that minimizes these steric clashes while potentially allowing for intramolecular hydrogen bonding between the hydroxyl group and the π-system of the triple or double bond.

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions at a molecular level. For this compound, this could involve studying reactions such as its synthesis, oxidation, or addition reactions across the double or triple bonds.

Transition state analysis is central to these investigations. A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, connecting reactants and products. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This provides a quantitative measure of the reaction rate.

For example, the synthesis of this compound likely involves the nucleophilic addition of an organometallic reagent to a suitable carbonyl precursor. Computational methods could be used to model this reaction, identify the transition state for the C-C bond formation, and calculate the reaction's energy profile. This would help in understanding the stereoselectivity of the reaction and optimizing reaction conditions.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structure verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations, when performed on the lowest energy conformers, can provide a theoretical NMR spectrum that aids in the assignment of experimental signals.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum would show characteristic peaks for the O-H stretch, C≡C stretch, C=C stretch, and various C-H bending and stretching vibrations, which can be correlated with experimental IR data.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths. These calculations can predict the wavelength of maximum absorption (λmax) in the UV-Vis spectrum, which corresponds to electronic transitions, such as π→π* transitions within the conjugated en-yne system.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (C-OH) | 65-75 ppm |

| ¹³C NMR | Chemical Shift (Alkyne C) | 80-95 ppm |

| ¹H NMR | Chemical Shift (CH-OH) | 4.0-4.5 ppm |

| IR | O-H Stretch | ~3400 cm⁻¹ |

| IR | C≡C Stretch | ~2100 cm⁻¹ |

| IR | C=C Stretch | ~1640 cm⁻¹ |

| UV-Vis | λmax | ~220-240 nm |

These are generalized predictions and would be refined by specific computational studies.

Future Directions and Emerging Research Avenues for 2,6 Dimethyl 6 Hepten 4 Yn 3 Ol in Academic Research

Development of Novel Catalytic Systems for Efficient Transformations

The functional groups of 2,6-dimethyl-6-hepten-4-yn-3-ol offer multiple sites for catalytic activation. Future research will likely focus on developing selective and efficient catalytic systems to control reactions at the hydroxyl, alkyne, or alkene moieties.

Transition metal catalysis is a cornerstone of modern organic synthesis, and its application to alkynols is a rich area of investigation. acs.org Catalysts based on copper, gold, rhodium, and nickel have been shown to facilitate unique transformations of substrates containing alkyne and alcohol functionalities. acs.org For instance, copper(I) catalysts are effective in promoting tetradehydro-Diels–Alder (TDDA) reactions of enediynols to form complex polycyclic structures like fluorenols. acs.org Applying a similar strategy to this compound could enable the construction of novel carbocyclic frameworks.

A more recent frontier is the development of double-atom catalysts (DACs), which feature two bonded metal atoms that can work synergistically to switch reaction mechanisms and enhance activity. acs.org For example, an Fe-Co DAC has demonstrated superior performance in the oxidant-free dehydrogenation of alcohols compared to its single-atom counterparts. acs.org Such a catalyst could potentially be used for the selective oxidation of the alcohol group in this compound to the corresponding ketone. The choice of catalyst can direct the reaction pathway, offering a powerful tool for chemists. acs.orgin-academy.uz

| Catalyst System | Potential Transformation | Anticipated Product Class | Reference |

|---|---|---|---|

| Copper(I) / o-phenylenediamine | Intramolecular Cycloaddition (TDDA-type) | Functionalized Polycyclic Aromatics (e.g., Fluorenols) | acs.org |

| Fe-Co Double-Atom Catalyst (DAC) | Oxidant-Free Dehydrogenation | 2,6-Dimethyl-6-hepten-4-yn-3-one | acs.org |

| Lindlar's Catalyst (H2, Pd/CaCO3) | Partial Hydrogenation of Alkyne | (Z)-2,6-Dimethyl-4,6-heptadien-3-ol | youtube.com |

| Zn(OTf)2/TBAF•3H2O | General catalyst for acetylenic alcohol synthesis | Could be used to optimize the initial synthesis of the title compound | in-academy.uz |

Integration into Sustainable and Green Chemistry Methodologies

Modern chemical research places a strong emphasis on sustainability. Future work with this compound will undoubtedly incorporate the principles of green chemistry to minimize environmental impact. patsnap.comyoutube.com This involves several key areas of focus.

Atom Economy and Waste Reduction: The use of catalytic, rather than stoichiometric, reagents is a fundamental principle of green chemistry that minimizes waste. youtube.com For example, employing a copper catalyst for oxidative coupling reactions is preferable to older methods that generate significant salt byproducts. youtube.com

Safer Solvents and Reagents: The selection of solvents plays a critical role in the environmental footprint of a chemical process. Research into the oxidative coupling of alkynes has demonstrated the successful replacement of hazardous solvents like pyridine (B92270) with greener alternatives such as 2-propanol. youtube.com Future syntheses and transformations involving this compound should prioritize the use of benign solvents like water, bio-solvents, or supercritical CO2. researchgate.net Similarly, using molecular oxygen as the oxidant, with water as the only byproduct, is a significantly greener approach than using heavy metal oxidants. youtube.com

Renewable Feedstocks: A long-term goal in sustainable chemistry is the use of renewable, bio-based feedstocks instead of petrochemicals. patsnap.com While the direct synthesis of this compound from biomass is a complex challenge, future research could explore pathways from bio-derived platform molecules.

| Green Chemistry Principle | Application to this compound Chemistry | Example/Benefit | Reference |

|---|---|---|---|

| Catalysis | Use catalytic amounts of metals (e.g., Cu, Fe, Co) for transformations instead of stoichiometric reagents. | Minimizes inorganic waste streams. | acs.orgyoutube.com |

| Safer Solvents | Replace traditional, more toxic organic solvents (e.g., pyridine, dichloromethane) with greener alternatives. | Use of 2-propanol or water in coupling reactions. | youtube.comresearchgate.net |

| Benign Oxidants | Utilize O2 (air) as the terminal oxidant in dehydrogenation or coupling reactions. | The only byproduct is water, which is environmentally harmless. | youtube.com |

| Atom Economy | Design synthetic pathways, such as addition or cycloaddition reactions, that incorporate most of the atoms from the reactants into the final product. | A Diels-Alder type reaction would have 100% atom economy. | acs.org |

Exploration of Uncharted Synthetic Pathways and Derivatizations

The trifunctional nature of this compound provides a rich platform for creating a diverse library of new molecules. Research in this area would involve systematically exploring reactions at each functional group.

Reactions at the Hydroxyl Group: The secondary alcohol can be a handle for various functionalizations. Standard esterification or etherification reactions would yield new derivatives. Reductive alkylation of the alcohol with aldehydes or ketones, using silanes and an acid catalyst, could also produce more complex ethers. youtube.com

Reactions at the Alkyne Group: The carbon-carbon triple bond is a hub for synthetic transformations. Partial reduction using a Lindlar's catalyst would selectively form the corresponding cis-alkene, a (Z)-diene structure. youtube.com The alkyne can also participate in cycloaddition reactions or be used in coupling reactions like the Sonogashira coupling to append aryl groups. researchgate.net The alkynylation of carbonyl compounds is a fundamental method for forming alkynols, and this reactivity can be harnessed for further carbon-carbon bond formation. wikipedia.org

Reactions at the Alkene Group: The terminal double bond can undergo reactions typical of alkenes, such as epoxidation, dihydroxylation, or hydrogenation, providing another avenue for structural diversification.

A particularly exciting avenue is the development of cascade reactions where multiple functional groups react in a single, orchestrated sequence. For example, a metal-catalyzed process could initiate a reaction at the alkyne that is then terminated by the hydroxyl group, leading to the rapid construction of complex heterocyclic systems.

| Functional Group Target | Reaction Type | Potential Reagents | Resulting Compound Class |

|---|---|---|---|

| Hydroxyl (-OH) | Esterification | Acid Chloride, Carboxylic Acid | Esters |

| Hydroxyl (-OH) | Reductive Alkylation | Aldehyde/Ketone, Et3SiH, Acid Catalyst | Ethers |

| Alkyne (-C≡C-) | Partial Hydrogenation | H2, Lindlar's Catalyst | Conjugated Dienes |

| Alkyne (-C≡C-) | Sonogashira Coupling | Aryl Halide, Pd/Cu Catalyst | Aryl-Substituted Enynols |

| Alkene (-C=C) | Epoxidation | m-CPBA | Epoxides |

Advancements in Flow Chemistry and Automated Synthesis Platforms for Alkynols

The synthesis and manipulation of complex molecules like alkynols are increasingly benefiting from advancements in flow chemistry and automation. vapourtec.combohrium.com This technology offers significant advantages over traditional batch processing. chemh.com

Enhanced Safety and Control: Many reactions involving alkynes can be highly energetic or require the use of pyrophoric or sensitive reagents. Flow reactors, with their small internal volumes and high surface-area-to-volume ratios, allow for precise temperature control of exothermic reactions and enable the safe handling of reactive intermediates. acs.orgacs.org

Increased Efficiency and Scalability: Flow chemistry allows for the telescoping of multiple reaction steps, eliminating the need for workup and purification of intermediates. acs.org This, combined with automation, can dramatically reduce reaction times and costs. bohrium.com Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period, a significant advantage over the complex process of scaling up batch reactors. chemh.com

Automation and Optimization: Modern flow platforms can be integrated with in-line analytical tools for real-time monitoring and automated feedback loops. bohrium.com This allows for high-throughput screening of reaction conditions (temperature, pressure, catalyst loading, residence time) and the use of machine learning algorithms to rapidly identify optimal synthetic routes. bohrium.com An automated flow system could be developed to synthesize this compound and then perform a series of derivatization reactions to quickly generate a library of related compounds for screening purposes.

| Parameter | Batch Synthesis | Flow Synthesis | Reference |

|---|---|---|---|

| Safety | Higher risk with exothermic reactions and hazardous reagents due to large volumes. | Inherently safer due to small reactor volumes and superior heat/mass transfer. | acs.orgacs.org |

| Process Control | Difficult to maintain precise control over temperature and mixing, especially on a large scale. | Precise control over temperature, pressure, and residence time. | bohrium.comchemh.com |

| Scalability | Complex, often requires re-optimization of reaction conditions. | Straightforward, typically achieved by extending run time ("scaling out"). | chemh.com |

| Automation | Challenging to fully automate multi-step sequences. | Easily integrated with pumps, robotics, and in-line analytics for fully automated processes. | vapourtec.combohrium.com |

Q & A

Q. What are the optimal synthetic routes for 2,6-Dimethyl-6-hepten-4-YN-3-OL, and how do reaction conditions influence yield?

Methodological Answer: Sonogashira cross-coupling is a viable method for synthesizing alkynol derivatives. For example, PdCl₂(PPh₃)₂ and CuI catalysts in THF under argon, followed by sequential alkyne additions, can achieve yields >75% (see Table 1). Reaction temperature (80°C), solvent (dioxane/THF), and base (Cs₂CO₃) significantly impact regioselectivity and purity. Validate intermediates via TLC and column chromatography .

Table 1: Representative Reaction Conditions

| Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂/CuI | THF | 80 | 78 | |

| PdCl₂/PCy₃ | Dioxane | 100 | 90 |

Q. How can researchers characterize this compound’s structural and electronic properties?

Methodological Answer: Combine NMR (¹H, ¹³C), IR, and mass spectrometry. For instance, ¹H NMR in CDCl₃ typically shows peaks at δ 1.81 (s, -OH), δ 2.75 (t, CH₂), and δ 5.0–6.0 (vinyl protons). IR confirms hydroxyl (νmax ~3256 cm⁻¹) and alkyne (νmax ~2210 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., C₁₀H₁₈O₂) .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer: Store under inert gas (argon) at -20°C in amber vials to prevent oxidation. Solubility in chloroform (CHCl₃) and THF is stable for >6 months, while aqueous solutions degrade within weeks. Monitor via HPLC (C18 column, 254 nm UV detection) for degradation products like epoxides or ketones .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for isomers of this compound?

Methodological Answer: Contradictions often arise from cis/trans isomerism or enol-keto tautomerism. Use 2D NMR (COSY, NOESY) to distinguish stereochemistry. For example, NOE correlations between vinyl and methyl protons confirm spatial proximity in specific isomers. Computational modeling (DFT at B3LYP/6-31G*) predicts stable conformers and validates experimental data .

Q. What computational approaches are suitable for studying the reactivity of this compound in catalytic systems?

Methodological Answer: Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model interactions in Pd-catalyzed reactions. Density Functional Theory (DFT) calculates activation energies for alkyne insertion steps. Software like Gaussian or ORCA can optimize transition states and predict regioselectivity in cross-coupling reactions .

Q. How can researchers validate analytical methods for quantifying trace impurities in this compound?

Methodological Answer: Use GC-MS or LC-MS with internal standards (e.g., deuterated analogs). Calibrate against certified reference materials (CRMs) and assess precision via interday/intraday studies (RSD <5%). For example, a 5% phenylmethyl polysiloxane column resolves impurities like 6,6-dimethylhept-1-en-4-yne .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental vibrational spectra?

Methodological Answer: Discrepancies may stem from solvent effects or anharmonicity. Recompute IR spectra with implicit solvent models (e.g., PCM for CHCl₃) and compare to experimental ATR-FTIR data. Adjust scaling factors (0.96–0.98) for harmonic approximations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.